Schizandrer A

Description

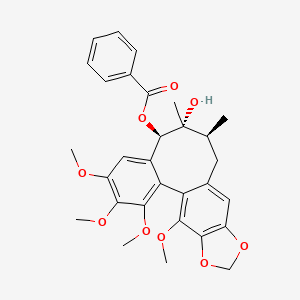

Benzoylgomisin P is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, including Schisandra chinensis (Wu Wei Zi) and Schisandra sphenanthera . Its molecular formula is C₃₀H₃₂O₉, with a molecular weight of 536.57 g/mol (CAS: 129445-43-8) . Structurally, it features a benzoyl group attached to a cyclooctadiene backbone, a hallmark of the gomisin lignan family. Benzoylgomisin P is typically stored as a stable solid at -20°C and demonstrates solubility in polar aprotic solvents like DMSO, making it suitable for pharmacological studies .

Properties

CAS No. |

82042-38-4 |

|---|---|

Molecular Formula |

C30H32O9 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1 |

InChI Key |

UFCGDBKFOKKVAC-HYSLPFRTSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |

Synonyms |

gomisin C gomisin-G PC 315 PC-315 PC315 cpd schisantherin A schizandrer A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoylgomisin P involves several steps, including the extraction of the compound from Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Benzoylgomisin P involves large-scale extraction and purification processes. The dried fruit of Schisandra chinensis is used as the primary raw material. The extraction process is optimized to ensure maximum yield and purity of Benzoylgomisin P. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification process .

Chemical Reactions Analysis

Types of Reactions: Benzoylgomisin P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving Benzoylgomisin P include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of Benzoylgomisin P include various derivatives with enhanced pharmacological properties.

Scientific Research Applications

Benzoylgomisin P has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactions of lignans. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, Benzoylgomisin P is investigated for its hepatoprotective, neuroprotective, and anti-inflammatory properties. It is also used in the development of dietary supplements and herbal medicines .

Mechanism of Action

The mechanism of action of Benzoylgomisin P involves the activation of various molecular pathways. It has been shown to activate the PI3K/Akt pathway and inhibit the expression of NOX2 in myocardial infarction models. Additionally, it regulates inflammatory signaling pathways and mitigates the production and release of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoylgomisin P belongs to a class of benzoylated lignans with shared structural motifs but distinct functional groups and bioactivities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzoylgomisin P and Related Lignans

Key Research Findings

Compared to Angeloylgomisin H and Tigloylgomisin P, the benzoyl group in Benzoylgomisin P may confer greater metabolic stability due to reduced ester hydrolysis susceptibility .

Bioactivity Insights :

- While Benzoylgomisin P’s pharmacological profile is understudied, Benzoylgomisin O (a close analog) inhibits 15-LOX and COX enzymes, critical in inflammation pathways . This suggests Benzoylgomisin P may share similar mechanisms .

- Benzoylgomisin H exhibits antioxidant properties linked to its dibenzocyclooctadiene backbone, a feature conserved in Benzoylgomisin P .

Analytical Identification :

- UPLC-Q/TOF-MS/MS has been pivotal in differentiating these lignans, leveraging retention times and fragmentation patterns . For instance, Benzoylgomisin P’s unique mass spectral signature (e.g., m/z 523 → 504, 448) aids in its distinction from Benzoylgomisin H and O .

Source-Specific Variability :

- Metabolomic studies highlight that Schisandra species from different regions (e.g., China vs. Korea) vary in benzoylated lignan content, with Benzoylgomisin O and P serving as biomarkers for geographical authentication .

Q & A

Q. What are the established methodologies for isolating Benzoylgomisin P from natural sources like Schisandra rubriflora?

Benzoylgomisin P is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Key steps include verifying purity through NMR spectroscopy (>98% purity) and mass spectrometry (molecular formula C30H32O9, MW 536.6 g/mol) . Researchers should optimize solvent polarity and gradient elution to minimize co-elution with structurally similar lignans. Reproducibility requires strict adherence to plant material sourcing and extraction protocols, as minor variations can alter yield and purity .

Q. How is Benzoylgomisin P structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural elucidation relies on tandem techniques:

- 1D/2D NMR (e.g., COSY, HMBC) to map carbon-hydrogen frameworks and confirm substituents like the benzoyl group.

- High-resolution mass spectrometry (HRMS) to validate molecular formula (C30H32O9) and isotopic patterns.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation. Cross-referencing with published spectral data from Schisandra species is essential to avoid misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Benzoylgomisin P’s COX-1/COX-2 inhibition efficacy across studies?

Discrepancies in IC50 values (e.g., variations in assay conditions or enzyme isoforms) require systematic validation:

- Standardize assay protocols : Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and control for co-factors like arachidonic acid concentration.

- Comparative dose-response curves : Assess inhibition across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Meta-analysis of raw data : Cross-examine datasets from independent studies to isolate confounding variables (e.g., solvent effects in in vitro assays) .

Q. What experimental designs are optimal for evaluating Benzoylgomisin P’s anti-inflammatory mechanisms beyond COX inhibition?

A multi-target approach is recommended:

- Transcriptomic profiling : RNA-seq or qPCR to assess downstream mediators (e.g., NF-κB, TNF-α) in LPS-induced macrophage models.

- Protein interaction assays : SPR or ITC to quantify binding affinity for non-COX targets (e.g., 15-LOX or MAP kinases).

- In vivo validation : Use murine models of acute inflammation (e.g., carrageenan-induced paw edema) with tissue-specific knockout models to isolate pathways. Ensure blinding and randomization to reduce bias .

Q. How can synthetic routes for Benzoylgomisin P be optimized to address low yields in total synthesis?

Key strategies include:

- Protecting group optimization : Use orthogonal groups (e.g., TBS ethers) to minimize side reactions during benzoylation.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s) for stereoselective formation of the dibenzocyclooctadiene core.

- Flow chemistry : Improve reaction control and scalability for heat-sensitive intermediates. Document yield and enantiomeric excess (ee) at each step to identify bottlenecks .

Methodological Guidance

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying Benzoylgomisin P’s pharmacokinetics?

- In vitro : Use Caco-2 cells for permeability screening and microsomal assays (e.g., human liver microsomes) to predict metabolic stability.

- In vivo : Prioritize rodent models with cannulated bile ducts to assess enterohepatic recirculation, a common issue with lignans. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to balance mechanistic depth with translational relevance .

Q. How should researchers address variability in Benzoylgomisin P’s bioactivity across different Schisandra species?

Conduct a phytochemical audit :

- Compare lignan profiles via LC-MS/MS across species (e.g., S. rubriflora vs. S. chinensis).

- Corrogate bioactivity differences using PCA (Principal Component Analysis) to identify co-occurring metabolites that synergize or antagonize effects. Reference herbarium vouchers and GPS coordinates to account for environmental influences on phytochemistry .

Data Reproducibility & Ethics

Q. What steps ensure reproducibility when replicating Benzoylgomisin P’s reported anti-inflammatory effects?

- Full disclosure of negative results : Publish raw data (e.g., ELISA absorbance values) in supplementary materials.

- Independent validation : Collaborate with third-party labs to repeat key experiments using shared compound batches.

- Adhere to ARRIVE guidelines : Detail animal housing conditions, sample sizes, and statistical power calculations .

Q. How can researchers ethically navigate intellectual property constraints when studying Benzoylgomisin P?

- Patent landscaping : Use databases like USPTO or Espacenet to identify existing claims on extraction methods or therapeutic uses.

- Open-source alternatives : Publish synthetic routes or analogs in public repositories (e.g., Zenodo) to circumvent proprietary restrictions. Cite patents appropriately (e.g., US Patent No. XYZ) to avoid infringement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.